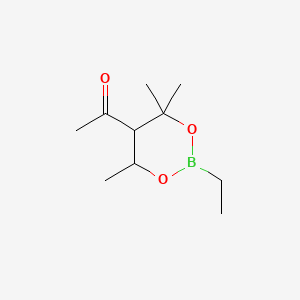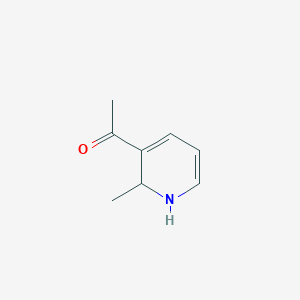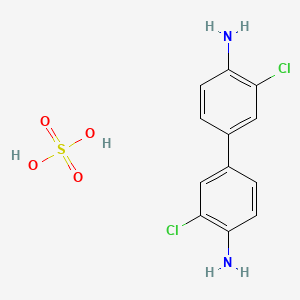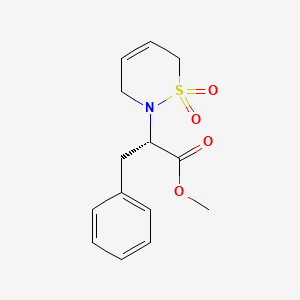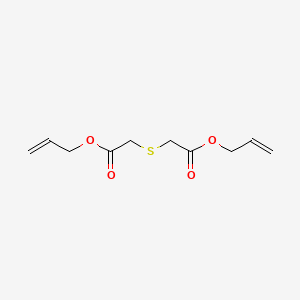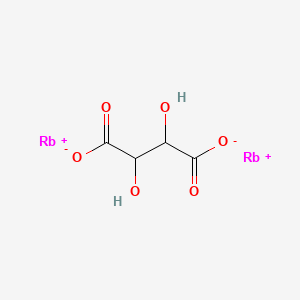
Rubidium tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rubidium tartrate is a chemical compound formed by the combination of rubidium, an alkali metal, and tartaric acid, an organic acid. Rubidium is known for its high reactivity and is often used in various chemical processes. Tartaric acid, on the other hand, is a naturally occurring acid found in many plants, particularly grapes. The combination of these two substances results in this compound, which has unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: Rubidium tartrate can be synthesized through a controlled reaction between rubidium chloride and tartaric acid. The process typically involves the slow diffusion of tartaric acid into a solution of rubidium chloride in a gel medium, such as silica hydrogel. This method allows for the growth of colorless, transparent this compound crystals at room temperature .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting rubidium carbonate with tartaric acid. The reaction is carried out in an aqueous solution, and the resulting this compound is then purified through recrystallization. This method ensures high purity and yield of the final product .
化学反応の分析
Types of Reactions: Rubidium tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, rubidium reacts with oxygen to form rubidium superoxide (RbO2) when heated . It also reacts vigorously with halogens to form rubidium halides, such as rubidium chloride (RbCl) and rubidium bromide (RbBr) .
Common Reagents and Conditions:
Oxidation: Rubidium reacts with oxygen under heated conditions to form rubidium superoxide.
Reduction: Rubidium can be reduced using hydrogen to form rubidium hydride (RbH).
Substitution: Rubidium reacts with halogens like chlorine and bromine to form rubidium halides.
Major Products Formed:
- Rubidium superoxide (RbO2)
- Rubidium hydride (RbH)
- Rubidium halides (RbCl, RbBr)
科学的研究の応用
Rubidium tartrate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a precursor in the synthesis of other rubidium compounds. It is also employed in various analytical techniques to study the properties of rubidium and its interactions with other elements .
Biology: In biological research, this compound is used as a tracer to study potassium ion transport in cells. Due to its similarity to potassium, rubidium can replace potassium in certain biological processes, allowing researchers to track and analyze these processes more effectively .
Medicine: Rubidium isotopes, such as rubidium-82, are used as tracers in PET scans to visualize blood flow and detect abnormalities in the body .
Industry: In the industrial sector, this compound is used in the production of specialty glasses and ceramics. It is also employed in the manufacturing of certain electronic components and as a catalyst in chemical reactions .
作用機序
The mechanism of action of rubidium tartrate involves its interaction with various molecular targets and pathways. In biological systems, rubidium ions can replace potassium ions due to their similar properties. This replacement affects the activity of potassium-dependent enzymes and transporters, influencing cellular processes such as ion transport and signal transduction .
類似化合物との比較
- Potassium tartrate (K2C4H4O6)
- Sodium tartrate (Na2C4H4O6)
- Cesium tartrate (Cs2C4H4O6)
Uniqueness: Rubidium tartrate’s higher reactivity and unique electronic properties make it more suitable for certain applications, such as in high-performance ceramics and specialized chemical reactions .
特性
CAS番号 |
60804-34-4 |
|---|---|
分子式 |
C4H4O6Rb2 |
分子量 |
319.01 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioate;rubidium(1+) |
InChI |
InChI=1S/C4H6O6.2Rb/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChIキー |
BNRFYCMZGVBPQS-UHFFFAOYSA-L |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Rb+].[Rb+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)
![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)


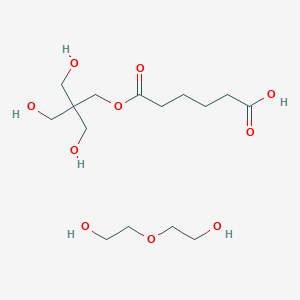
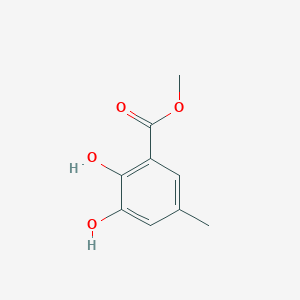
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)
